N-[4-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide is a complex organic compound with a molecular formula of C17H14N2O3S This compound is known for its unique structure, which includes an acetylamino group, a benzoxazole ring, and a sulfanyl acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide typically involves multiple steps. One common method starts with the acetylation of 4-aminophenol to form N-(4-acetylamino)phenol. This intermediate is then reacted with 2-mercaptobenzoxazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the benzoxazole ring or the acetylamino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzoxazole derivatives, deacetylated products
Substitution: Varied products depending on the nucleophile used
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The benzoxazole ring and the sulfanyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide
- This compound derivatives with different substituents on the benzoxazole ring
- Other benzoxazole-based compounds with similar structural motifs
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-11(21)18-12-6-8-13(9-7-12)19-16(22)10-24-17-20-14-4-2-3-5-15(14)23-17/h2-9H,10H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXVFASBPUKJOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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